molecular formula C9H8N4O3 B2495430 [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-63-6

[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No. B2495430
CAS RN: 91759-63-6
M. Wt: 220.188
InChI Key: KGEGZYWRLRBUCP-UHFFFAOYSA-N
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Description

[5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid, also known as HTAA, is a tetrazole derivative that has attracted attention in the field of medicinal chemistry due to its potential therapeutic properties. HTAA has been found to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Superoxide Scavenging and Antiinflammatory Agents

A study conducted by Maxwell, Wasdahl, Wolfson, and Stenberg (1984) explored the synthesis of 5-aryl-2H-tetrazoles, including derivatives similar to [5-(4-hydroxyphenyl)-2H-tetrazol-2-yl]acetic acid. These compounds were evaluated for superoxide scavenging activity and anti-inflammatory properties. While hydroxy-substituted compounds effectively scavenged superoxide in vitro, they did not exhibit significant anti-inflammatory effects in vivo (Maxwell et al., 1984).

Acylation Reactions in Chemistry

Research by Arutjunyan et al. (2013) involved the acylation of amines and pyrazole with compounds related to this compound. This study highlighted the utility of these compounds in synthesizing new amides and acylpyrazoles, which are valuable in the development of new chemical entities (Arutjunyan et al., 2013).

Potential for Treatment of Inflammatory Bowel Diseases

Jilani, Shomaf, and Alzoubi (2013) synthesized derivatives of 5-aminosalicylic acid linked to compounds structurally similar to this compound. These compounds were evaluated for their effectiveness in treating inflammatory bowel diseases like ulcerative colitis. The results suggested potential therapeutic applications for such compounds in the treatment of these conditions (Jilani et al., 2013).

Synthesis and Characterization for Anticancer Evaluation

Salahuddin, Shaharyar, Mazumder, and Ahsan (2014) conducted a study on the synthesis and characterization of compounds including this compound derivatives. These compounds were then evaluated for their anticancer properties, highlighting the potential use of such compounds in the development of new anticancer drugs (Salahuddin et al., 2014).

Role in Synthesis of New Chemical Entities

Putis, Shuvalova, and Ostrovskii (2008) explored the synthesis of tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, using reactions that likely involve compounds similar to this compound. This study demonstrates the role of such compounds in the synthesis of new chemical entities, which could have various applications in medicinal chemistry (Putis et al., 2008).

Safety and Hazards

The safety data sheet for 4-Hydroxyphenylacetic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

2-[5-(4-hydroxyphenyl)tetrazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O3/c14-7-3-1-6(2-4-7)9-10-12-13(11-9)5-8(15)16/h1-4,14H,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEGZYWRLRBUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(N=N2)CC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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